N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps. One common method includes the initial preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis might start with the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then subjected to further reactions to introduce the isochromene and carboxamide functionalities .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, substitution reactions may be carried out in the presence of a base to facilitate the removal of a leaving group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylbenzenes and isochromene derivatives, such as:
- 2-chloro-5-(trifluoromethyl)aniline
- 4-(trifluoromethyl)benzylamine
- N-[2-chloro-4-(trifluoromethyl)phenyl]-D-valine (RS)-cyano (3-phenoxyphenyl)methyl ester
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H13ClF3NO3 |
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Molecular Weight |
383.7 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C18H13ClF3NO3/c1-17(9-10-4-2-3-5-12(10)15(24)26-17)16(25)23-14-8-11(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,25) |
InChI Key |
HODGANLPLULLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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